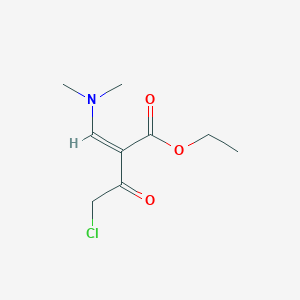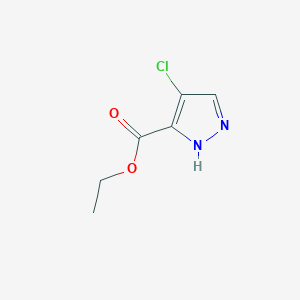
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride
Übersicht
Beschreibung
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem and ChemSpider .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have utilized 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride in the synthesis of novel compounds with potential for various applications. For instance, the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group was achieved through reactions involving sulfonyl chloride derivatives. These compounds were characterized using various analytical methods, highlighting the role of sulfonyl chloride derivatives in synthesizing structurally diverse molecules with potential applications in pharmaceuticals and materials science (Chhakra et al., 2019).
Polymer and Material Science
Sulfonyl chloride derivatives, including those similar to this compound, have been instrumental in the development of new polymers and materials. For example, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications, showcasing the utility of sulfonyl chlorides in creating high-performance materials (Bae et al., 2009).
Catalysis and Organic Synthesis
The catalytic applications of compounds derived from this compound have been explored in various synthetic processes. For instance, ionic liquids with sulfonic acid functional groups have been synthesized and used as efficient, homogeneous, and reusable catalysts for the synthesis of complex organic molecules, demonstrating the versatility of sulfonyl chloride derivatives in enhancing reaction efficiencies (Moosavi‐Zare et al., 2013).
Environmental and Analytical Chemistry
Sulfonyl chloride derivatives, similar to this compound, have found applications in environmental and analytical chemistry. Their use in synthesizing functionalized ionic liquids or polymers highlights their potential in creating materials for environmental remediation, sensor development, and analytical applications, underscoring the broad utility of these compounds in addressing environmental challenges (Zhu et al., 2007).
Chiral Separation and Drug Development
The ability to resolve chiral compounds is crucial in drug development, and derivatives of this compound have been used in this context. Studies on the spontaneous resolution of chiral compounds and the synthesis of drug enantiomers highlight the importance of sulfonyl chloride derivatives in developing chiral pharmaceuticals, demonstrating their role in advancing drug discovery and development processes (Bredikhin et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-5-3-6-11(10(9)2)15-7-4-8-16(12,13)14/h3,5-6H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRONNPQTFEACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)










![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)